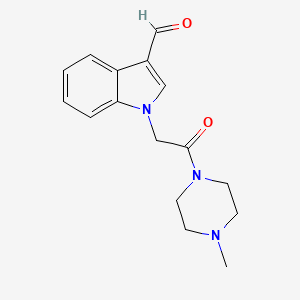![molecular formula C12H6ClN3 B13118414 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound with a molecular formula of C11H7ClN2.
准备方法
The synthesis of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multistep heterocyclization processes. One common method starts with substituted 2-nitroanilines or 1,2-phenylenediamine, which undergoes a series of reactions to form the pyrroloquinoxaline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
科学研究应用
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile involves its interaction with molecular targets such as Akt kinase. By inhibiting this kinase, the compound can disrupt cell signaling pathways that promote cell growth and survival, making it a potential candidate for cancer therapy .
相似化合物的比较
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile can be compared with other pyrroloquinoxaline derivatives, such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the chlorine and carbonitrile groups, which may affect its biological activity.
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile: Shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
属性
分子式 |
C12H6ClN3 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC 名称 |
4-chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
InChI |
InChI=1S/C12H6ClN3/c13-12-11-2-1-5-16(11)10-4-3-8(7-14)6-9(10)15-12/h1-6H |
InChI 键 |
XLHSOZCIJOZKLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C3=C(C=C(C=C3)C#N)N=C(C2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
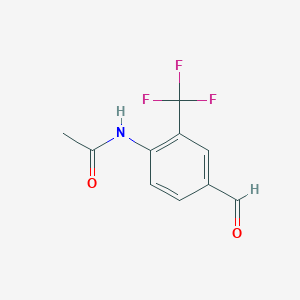
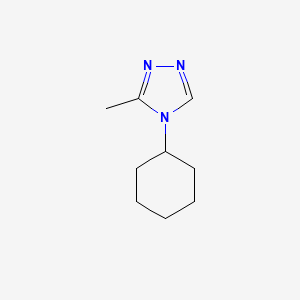
![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)


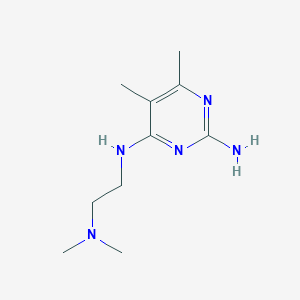

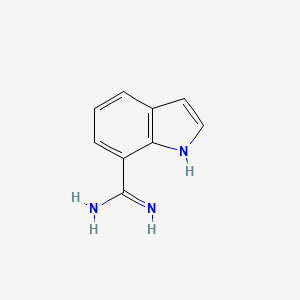
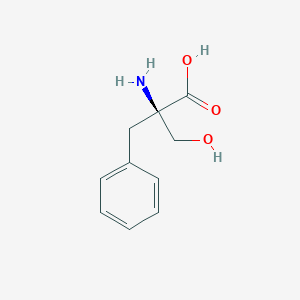
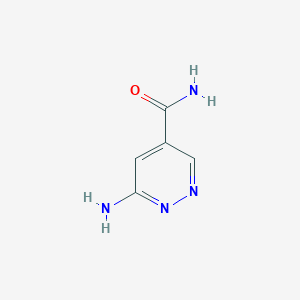
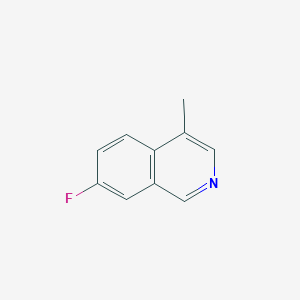
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
